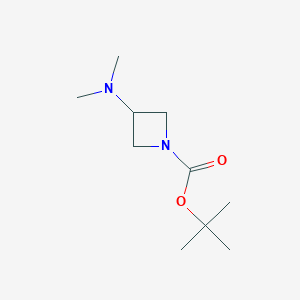

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is used as a reagent in the preparation of azetidine and piperidine carbamates .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 249.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 104.5±25.4 °C . The compound has a molar refractivity of 51.0±0.4 cm3 and a molar volume of 177.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Amide-Linked Ribonucleoside Dimers

Research has demonstrated the utility of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate in the synthesis of amide-linked ribonucleoside dimers, highlighting its role in the advancement of nucleoside analogues. This application is significant for the development of novel therapeutic agents, particularly in the context of antiviral and anticancer drugs (Peterson et al., 1999).

Azetidine-2-carboxylic Acid Derivatives

The compound's involvement in the synthesis of azetidine-2-carboxylic acid derivatives is noted, with these derivatives playing a crucial role in the development of optically active molecules. Such molecules have applications in the synthesis of pharmaceuticals and agrochemicals, showcasing the versatility of this compound in enabling stereochemical complexity in drug design (Tayama et al., 2018).

Role in Synthesis of Bifunctional Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, is facilitated by this compound. This application underscores the compound's utility in creating novel chemical entities that can explore chemical spaces not accessible by traditional piperidine systems, offering new avenues for drug discovery and material science (Meyers et al., 2009).

Development of Protected Amines

The compound is also instrumental in the development of protected amines through a mild and efficient one-pot Curtius rearrangement. This methodology provides a straightforward route to tert-butyl carbamates, which are essential intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules, further highlighting the compound's significant role in organic synthesis (Lebel & Leogane, 2005).

Facilitation of Azetidine and Aziridine Chemistry

The compound's role extends to the facilitation of azetidine and aziridine chemistry, particularly in the synthesis and ring opening of N-unfunctionalised aziridines. This application is crucial for generating a plethora of synthetic building blocks, offering selective pathways to complex molecules and enhancing the toolkit available for medicinal chemistry and drug development (Armstrong & Ferguson, 2012).

Wirkmechanismus

Target of Action

It is known to be a useful reagent in the preparation of azetidine and piperidine carbamates , which are often used in medicinal chemistry due to their wide range of biological activities.

Mode of Action

As a reagent, it likely interacts with other compounds to form azetidine and piperidine carbamates .

Result of Action

As a reagent, its primary role is likely in the synthesis of other compounds, specifically azetidine and piperidine carbamates .

Eigenschaften

IUPAC Name |

tert-butyl 3-(dimethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)11(4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANUZUCMZXFLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630982 | |

| Record name | tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792970-55-9 | |

| Record name | tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)

![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)